molecular formula C17H14N4OS B2778213 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile CAS No. 1428367-53-6

2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile

Cat. No.: B2778213
CAS No.: 1428367-53-6
M. Wt: 322.39
InChI Key: DUOKVWKCSXXGGD-UHFFFAOYSA-N
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Description

2-((4-Cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a sophisticated heterocyclic compound designed for advanced chemical and pharmaceutical research. Its molecular architecture integrates a 1,2,4-triazol-5-one core, which is strategically substituted with a cyclopropyl group, a thiophene ring, and a benzonitrile moiety via a methylene linker . Heterocyclic structures containing 1,2,4-triazole and thiophene subunits are extensively documented in scientific literature for their diverse biological activities, serving as key scaffolds in the development of antimicrobial, anti-inflammatory, and anticancer agents . The presence of the benzonitrile group can enhance the molecule's ability to interact with biological targets, such as enzymes, through dipole interactions and hydrogen bonding, making it a valuable probe for investigating novel mechanisms of action . This compound is intended for use in discovery chemistry, medicinal chemistry programs, and as a building block for synthesizing more complex chemical entities. It is supplied for non-human research applications only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c18-10-12-4-1-2-5-13(12)11-20-17(22)21(14-7-8-14)16(19-20)15-6-3-9-23-15/h1-6,9,14H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOKVWKCSXXGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole moiety, a thiophene ring, and a benzonitrile group, which contribute to its diverse biological activities. Its molecular formula is C18H19N5OC_{18}H_{19}N_5O with a molecular weight of approximately 321.38 g/mol. The structural complexity suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC18H19N5OC_{18}H_{19}N_5O
Molecular Weight321.38 g/mol
IUPAC Name2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile

The biological activity of this compound is primarily attributed to the presence of the triazole and thiophene rings. These structures are known for their ability to interact with various biological pathways:

  • Antimicrobial Activity : Compounds containing triazole rings have demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives similar to this compound have shown enhanced antibacterial activity compared to traditional antibiotics .
  • Anticancer Potential : Research indicates that triazole derivatives can inhibit tumor growth by interfering with cellular proliferation pathways. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines through apoptosis induction .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted in several studies. The triazole moiety may selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antibacterial Activity : A study evaluating the antibacterial properties of thiophene-containing triazoles found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming standard treatments like Oxytetracycline .
  • Cytotoxicity Against Cancer Cells : Research on triazole derivatives has indicated that they can induce apoptosis in various cancer cell lines. For example, one study reported that a related compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
  • In Vivo Studies : In vivo assessments have shown that similar compounds can reduce tumor size in animal models when administered at specific dosages, further supporting their therapeutic potential .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile. Research indicates that triazole compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives with a triazole core have been shown to possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Anticancer Properties

Compounds containing the triazole moiety have also been investigated for their anticancer potential. The structural characteristics of triazoles allow them to interact effectively with biological targets involved in cancer proliferation and metastasis. For example, certain triazole derivatives have been identified as RET kinase inhibitors, which are crucial in the treatment of specific cancers .

Antioxidant Activity

The antioxidant capabilities of triazole-based compounds have been assessed through various assays such as DPPH and ABTS. These studies demonstrate that certain derivatives exhibit potent antioxidant activity comparable to established antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Fungicidal Properties

The compound's structural features may endow it with fungicidal properties. Research into similar triazole compounds has shown promising results against agricultural pathogens like Fusarium oxysporum, indicating that 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile could be developed as an effective agricultural fungicide .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile and its biological activities is crucial for optimizing its applications. SAR studies indicate that modifications to the cyclopropyl group or the thiophene ring can significantly enhance biological activity .

Structural Feature Activity Type Effect
Cyclopropyl GroupAntimicrobialEnhanced potency against bacteria
Thiophene RingAntifungalImproved efficacy against fungi
Triazole MoietyAntioxidantIncreased radical scavenging activity

Q & A

Q. Table 1. Key Reaction Parameters for NaBH₄-Mediated Reduction

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAbsolute ethanolPrevents hydrolysis
TemperatureReflux (~78°C)Completes reduction
Reaction Time4 hoursBalances side reactions
WorkupIce-water quenchingEnhances crystallization

Q. Table 2. Comparative Bioactivity of Thiophene-Containing Analogs

CompoundTarget (IC₅₀)Assay TypeReference
Ethyl (5Z)-thiopheneEGFR kinase (8.2 μM)Fluorescence polarization
6-Phenyl-dihydropyridazinoneCOX-2 (12.5 μM)ELISA
Target compoundUnder investigationKinase panel screening

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